N-(2-chlorobenzyl)-2-(3-((3-chlorobenzyl)sulfonyl)-1H-indol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that features both indole and sulfonamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common route includes the reaction of 3-chlorophenylmethanesulfonyl chloride with an indole derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a pharmaceutical agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial properties .
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with molecular targets such as enzymes and receptors. The indole ring can bind to specific sites, while the sulfonamide group can form hydrogen bonds, enhancing the compound’s affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorophenylmethanesulfonyl chloride
- Indole derivatives
- Sulfonamide compounds
Uniqueness
What sets 2-{3-[(3-CHLOROPHENYL)METHANESULFONYL]-1H-INDOL-1-YL}-N-[(2-CHLOROPHENYL)METHYL]ACETAMIDE apart is its combination of indole and sulfonamide functionalities. This dual nature allows it to participate in a wider range of chemical reactions and interact with diverse biological targets.
Properties
Molecular Formula |
C24H20Cl2N2O3S |
---|---|
Molecular Weight |
487.4 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[3-[(3-chlorophenyl)methylsulfonyl]indol-1-yl]acetamide |
InChI |
InChI=1S/C24H20Cl2N2O3S/c25-19-8-5-6-17(12-19)16-32(30,31)23-14-28(22-11-4-2-9-20(22)23)15-24(29)27-13-18-7-1-3-10-21(18)26/h1-12,14H,13,15-16H2,(H,27,29) |
InChI Key |
WZZYRHJBYQJXGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.